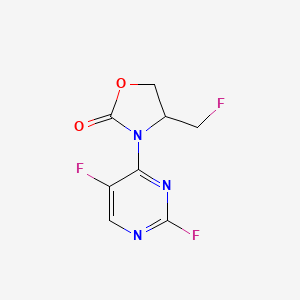![molecular formula C10H11F3N2O4 B14791234 Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine](/img/structure/B14791234.png)
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine is a compound that combines the properties of oxalic acid and a trifluoromethyl-substituted pyridine derivative. This compound is of interest due to its unique chemical structure, which includes a trifluoromethyl group, known for its significant impact on the biological and chemical properties of molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine typically involves the use of trifluoromethylpyridine as a key starting material. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyridine derivatives, while substitution reactions can produce a range of trifluoromethyl-substituted compounds.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Wirkmechanismus
The mechanism of action of oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins, enzymes, or receptors, leading to altered biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other trifluoromethyl-substituted pyridines and related derivatives. Examples include:
- 2,3-dichloro-5-(trifluoromethyl)-pyridine
- Fluazifop-butyl
- Various trifluoromethylpyridine derivatives used in agrochemicals and pharmaceuticals .
Uniqueness
Oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine is unique due to its combination of oxalic acid and trifluoromethyl-substituted pyridine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H11F3N2O4 |
|---|---|
Molekulargewicht |
280.20 g/mol |
IUPAC-Name |
oxalic acid;1-[6-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H9F3N2.C2H2O4/c1-5(12)6-2-3-7(13-4-6)8(9,10)11;3-1(4)2(5)6/h2-5H,12H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
JIRAJJMQWIVBJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)C(F)(F)F)N.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole-3,6-dione](/img/structure/B14791160.png)
![1-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-3-fluorocyclobutane-1-carboxylic acid](/img/structure/B14791161.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]piperazine;hydrochloride](/img/structure/B14791162.png)

![(2S)-3-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-methyl-1-(4-methylphenyl)sulfonylaziridine-2-carbaldehyde](/img/structure/B14791181.png)

![3-(4-Chlorophenyl)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B14791188.png)

![(3aS,3bR,9bS,11aS)-11a-ethyl-7-methoxy-1H,2H,3H,3aH,3bH,4H,5H,6H,9H,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-1-one](/img/structure/B14791211.png)
![N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-ethylacetamide](/img/structure/B14791219.png)

![1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]-N-[3-(trifluoromethyl)anilino]methanimidoyl cyanide](/img/structure/B14791240.png)

